5-Cyclopropyl-3-iodo-1H-pyrazole
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Overview
Description
5-Cyclopropyl-3-iodo-1H-pyrazole: is a heterocyclic compound with the molecular formula C6H7IN2. It is a derivative of pyrazole, characterized by the presence of a cyclopropyl group at the 5-position and an iodine atom at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by iodination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or bromine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cyclocondensation and iodination steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding pyrazole oxides.
Reduction Products: Deiodinated pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Cyclopropyl-3-iodo-1H-pyrazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound may be used in the development of agrochemicals and materials science. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrazole is not well-documented. like other pyrazole derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the iodine atom may enhance its binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
3-Iodo-1H-pyrazole: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropyl-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in substitution reactions.
3,5-Diiodo-1H-pyrazole: Contains an additional iodine atom, increasing its molecular weight and potential reactivity.
Uniqueness: 5-Cyclopropyl-3-iodo-1H-pyrazole is unique due to the combination of the cyclopropyl group and iodine atom, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in scientific research .
Properties
IUPAC Name |
5-cyclopropyl-3-iodo-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENBHIUAGUROSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682046 |
Source
|
Record name | 5-Cyclopropyl-3-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-06-0 |
Source
|
Record name | 5-Cyclopropyl-3-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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